2-(1H-benzimidazol-2-ylsulfanyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPECWVRWDXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227551 | |
| Record name | Ethanol, 2-(1H-benzimidazol-2-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7673-83-8 | |
| Record name | Ethanol, 2-(1H-benzimidazol-2-ylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007673838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(1H-benzimidazol-2-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Benzimidazol 2 Ylsulfanyl Ethanol and Analogues
Precursor Synthesis Strategies
The successful synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)ethanol is critically dependent on the efficient preparation of its fundamental building blocks: the 2-mercaptobenzimidazole (B194830) core and a suitable alkylating agent.
Synthesis of 2-Mercaptobenzimidazole
2-Mercaptobenzimidazole (also known as benzimidazole-2-thione) is a pivotal precursor that can be synthesized through several reliable methods. The most common and industrially significant approach involves the reaction of o-phenylenediamine (B120857) with carbon disulfide. rdd.edu.iqresearchgate.net This condensation reaction is typically facilitated by a base, such as potassium hydroxide, in a suitable solvent system like ethanol-water. nih.govresearchgate.net The reaction proceeds by heating the mixture under reflux, followed by acidification to precipitate the product. orgsyn.org An alternative to carbon disulfide is the use of potassium ethyl xanthate, which reacts with o-phenylenediamine in aqueous ethanol (B145695) to yield 2-mercaptobenzimidazole in high yields (84-86.5%). orgsyn.org
Another notable method involves the condensation of o-phenylenediamines with N-aminorhodanine in xylene, which provides a novel route to 2-mercaptobenzimidazole derivatives. orientjchem.org Other reagents that have been employed for the cyclization of o-phenylenediamine include thiourea (B124793) and thiophosgene. nih.gov
Table 1: Comparison of Synthetic Methods for 2-Mercaptobenzimidazole
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| o-phenylenediamine, Carbon Disulfide, KOH | Ethanol/Water, Reflux | High | rdd.edu.iqresearchgate.netresearchgate.net |
| o-phenylenediamine, Potassium Ethyl Xanthate | Ethanol/Water, Reflux | 84-86.5% | orgsyn.org |
| o-phenylenediamine, N-aminorhodanine | Xylene, Heat | 87% | orientjchem.org |
Preparation of Key Alkylating Agents
The ethanol side chain is introduced using a reactive two-carbon electrophile, typically a 2-haloethanol such as 2-chloroethanol (B45725) or 2-bromoethanol. The synthesis of these alkylating agents is well-documented.
2-Chloroethanol can be produced by treating ethylene (B1197577) with hypochlorous acid. A common laboratory and industrial-scale synthesis involves the reaction of ethylene oxide with hydrochloric acid. Another approach is bubbling hydrogen chloride gas through ethylene glycol at elevated temperatures.
2-Bromoethanol is often prepared by the reaction of ethylene oxide with hydrobromic acid, a method known for its high yields (87-92%) and convenient reaction conditions. Other synthetic routes include the reaction between ethylene glycol and hydrobromic acid in the presence of phosphorus tribromide, or the direct addition of hypobromous acid (often generated in situ from bromine water) to ethylene.
Core Synthetic Routes to this compound
The formation of the thioether linkage in this compound is predominantly achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The most direct and widely employed method for the synthesis of this compound and its analogues is the S-alkylation of 2-mercaptobenzimidazole. rdd.edu.iqnih.gov This reaction is a classic example of a nucleophilic substitution, where the sulfur atom of the mercaptobenzimidazole acts as the nucleophile.
The reaction mechanism involves the initial deprotonation of the thiol group (or its thione tautomer) of 2-mercaptobenzimidazole by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the alkylating agent (e.g., 2-chloroethanol or 2-bromoethanol), displacing the halide leaving group to form the desired C-S bond.
Commonly used bases for this transformation include potassium carbonate, potassium hydroxide, and triethylamine. airitilibrary.comorientjchem.org The choice of solvent is crucial and typically includes polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or polar protic solvents such as ethanol and acetone (B3395972). orientjchem.orgmdpi.comnih.gov The reaction is generally carried out at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. For example, the synthesis of an analogue, ethoxycarbonylmethyl-2-mercaptobenzimidazole, was achieved by reacting 2-mercaptobenzimidazole with ethyl chloroacetate (B1199739) in acetone using anhydrous potassium carbonate as the base, with heating under reflux for 6 hours, resulting in an 87% yield. orientjchem.org
Table 2: Representative Conditions for S-Alkylation of 2-Mercaptobenzimidazole
| Alkylating Agent | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Ethyl Chloroacetate | K₂CO₃ | Acetone | Reflux, 6h | orientjchem.org |
| 4-Fluorobenzaldehyde (B137897) | K₂CO₃ | DMSO | Reflux, 1h | mdpi.com |
| Dichloroethyl amine HCl | K₂CO₃ | DMF | Reflux, 4h | nih.gov |
| Alkyl Halides | KOH | Ethanol | Reflux | rdd.edu.iq |
Reductive Synthesis Approaches
While nucleophilic substitution is the dominant pathway, reductive methods are primarily employed in the synthesis of the benzimidazole (B57391) core itself, rather than for the direct formation of the 2-(alkylsulfanyl) side chain. For instance, 2-substituted benzimidazoles can be synthesized via a one-pot reductive cyclization of o-nitroanilines with aldehydes using a reducing agent like sodium dithionite. researchgate.net However, this approach builds the heterocyclic ring and does not directly yield the this compound structure from a pre-formed benzimidazole-2-sulfonic acid or a related oxidized precursor. Direct reductive coupling strategies for the specific synthesis of this thioether are not commonly reported in the literature, highlighting the efficiency and prevalence of the nucleophilic substitution route.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of benzimidazole derivatives, several advanced techniques have been explored.
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.comnih.gov The synthesis of various benzimidazole derivatives, including the condensation of o-phenylenediamine with aldehydes and S-alkylation reactions, has been successfully accelerated under microwave conditions. sciforum.netarkat-usa.orgscispace.commdpi.com This technique offers a rapid and efficient alternative for the synthesis of this compound.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher reproducibility. researchgate.net While specific applications to this compound are not extensively documented, flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles and imidazoles. researchgate.netuc.pt The principles of flow chemistry can be adapted to the S-alkylation of 2-mercaptobenzimidazole, potentially leading to a more efficient and scalable manufacturing process. This would involve pumping streams of the reactants (e.g., a basic solution of 2-mercaptobenzimidazole and a solution of the alkylating agent) to a heated mixing zone or reactor coil where the reaction occurs continuously.
These advanced methods represent the forefront of synthetic chemistry, offering pathways to optimize the production of this compound and its analogues, making the processes more efficient, sustainable, and suitable for large-scale production.
Phase Transfer Catalysis in Synthesis
Phase transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of 2-substituted benzimidazole derivatives. This methodology is particularly effective for the S-alkylation of 2-mercaptobenzimidazoles, facilitating reactions between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase). researchgate.netresearchgate.net The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, which transfers a reactant ion from one phase to another where the reaction can proceed more efficiently. researchgate.net
In the synthesis of analogues of this compound, PTC is employed to enhance the nucleophilicity of the benzimidazole-2-thiolate anion. The catalyst forms an ion pair with the thiolate in the solid or aqueous phase, which is then soluble in the organic phase containing the alkylating agent. This approach avoids the need for harsh, anhydrous conditions and can lead to higher yields and cleaner reactions.
A specific example involves the reaction of benzimidazole-2-thione with dichloroethylamine hydrochloride in dimethylformamide. nih.gov In this synthesis, tetra-n-butylammonium bromide is used as the phase transfer catalyst alongside potassium carbonate as the base. nih.gov The catalyst facilitates the transfer of the deprotonated thione into the organic phase, enabling its reaction with the alkylating agent to form the desired S-substituted product. nih.gov Solid/liquid phase-transfer catalyzed alkylation of 2-mercaptobenzimidazoles at room temperature has been shown to result in exclusive S-monoalkylation, demonstrating the selectivity of this method. researchgate.net
Solvent System and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are critical factors that significantly influence the yield and purity of this compound and its analogues. The solvent's polarity, in particular, plays a pivotal role in the reaction's success.
Research into the synthesis of 2-substituted benzimidazoles has systematically evaluated a range of solvents. researchgate.net Polar protic solvents such as methanol (B129727) (MeOH), ethanol (EtOH), and isopropanol (B130326) (iPrOH) have been shown to provide excellent yields, often in the range of 90-95%. researchgate.net Polar aprotic solvents like acetonitrile (B52724) (CH3CN), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) also afford high yields, typically between 82% and 88%. researchgate.netmdpi.comproquest.com In contrast, non-polar solvents like toluene (B28343) and hexane (B92381) result in lower, though still considerable, yields of 72-77%. researchgate.net While many organic solvents are effective, ethanol is often chosen as an environmentally benign option. researchgate.net
Temperature and reaction time are also key parameters. For instance, some syntheses are conducted at reflux temperature to ensure the reaction goes to completion. nih.govresearchgate.net In one study, carrying out a reaction under reflux conditions in ethanol resulted in an 82% yield, whereas the same reaction at room temperature yielded only 13%. researchgate.net The duration of the reaction can vary from one hour to several hours, depending on the specific reactants and conditions. mdpi.comproquest.comnih.gov For example, the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO with potassium carbonate is refluxed for one hour to achieve a high yield. mdpi.comproquest.com
The table below summarizes the effect of different solvent systems on the yield of a representative 2-substituted benzimidazole synthesis. researchgate.net
| Entry | Solvent | Solvent Type | Yield (%) |
|---|---|---|---|
| 1 | MeOH | Polar Protic | 95 |
| 2 | EtOH | Polar Protic | 92 |
| 3 | iPrOH | Polar Protic | 90 |
| 4 | H₂O | Polar Protic | 78 |
| 5 | CH₃CN | Polar Aprotic | 86 |
| 6 | DMSO | Polar Aprotic | 82 |
| 7 | DMF | Polar Aprotic | 88 |
| 8 | DCM | Polar Aprotic | 85 |
| 9 | Toluene | Non-polar | 77 |
| 10 | Hexane | Non-polar | 72 |
Stereoselective Synthesis and Chiral Applications
While this compound itself is an achiral molecule, the broader class of benzimidazole derivatives has garnered significant attention in the field of stereoselective synthesis and chiral applications. researchgate.net The rigid benzimidazole backbone, combined with its hydrogen bonding capabilities, makes it an excellent scaffold for designing chiral ligands, catalysts, and receptors for molecular recognition. researchgate.net
The synthesis of chiral benzimidazoles often involves introducing a stereocenter at the 2-position or on a substituent attached to the ring. For instance, chiral 2-hydroxyethyl benzimidazole derivatives have been prepared and utilized in the development of molecular "tweezers" for chiral recognition. researchgate.net These syntheses often start from the chiral pool, using enantiomerically pure starting materials to build the benzimidazole structure. researchgate.net
General strategies for stereoselective synthesis, such as those used for preparing chiral pyrazole (B372694) or oxazolidin-2-one derivatives, can be adapted for benzimidazole analogues. nih.govnih.gov These methods may involve the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by their removal to yield the enantiomerically enriched product. nih.gov Asymmetric catalysis, employing chiral metal complexes or organocatalysts, is another powerful approach to introduce chirality. Chiral benzimidazole derivatives themselves are used in a variety of asymmetric transformations, including metal-based catalysis and organocatalysis, highlighting their importance in modern synthetic chemistry. researchgate.net
Derivatization Strategies and Structural Modifications of 2 1h Benzimidazol 2 Ylsulfanyl Ethanol
Chemical Transformations at the Ethanol (B145695) Moiety
The ethanol side chain, with its terminal hydroxyl group and the adjacent thioether linkage, is amenable to several chemical transformations, including oxidation, derivatization of the alcohol, and participation in cyclization reactions.
The thioether linkage in 2-(1H-benzimidazol-2-ylsulfanyl)ethanol is susceptible to oxidation, which can convert the sulfide (B99878) to the corresponding sulfone, 2-(1H-benzimidazol-2-ylsulfonyl)ethanol. This transformation significantly alters the electronic and steric properties of the molecule, replacing the flexible, electron-donating sulfide with a rigid, strongly electron-withdrawing sulfonyl group.
A common and environmentally benign method for this oxidation involves using hydrogen peroxide (H₂O₂), often in a suitable solvent like water. ias.ac.in The reaction proceeds in a stepwise manner, typically forming a sulfoxide (B87167) intermediate before further oxidation yields the sulfone. ias.ac.in The degree of oxidation can be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. ias.ac.in For instance, the oxidation of albendazole (B1665689), a structurally related benzimidazole (B57391) sulfide, to its sulfone metabolite is achieved using H₂O₂. ias.ac.in Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and m-chloroperbenzoic acid (m-CPBA), are also widely employed for the oxidation of sulfides to sulfones under various conditions. researchgate.net
Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent, room temperature | ias.ac.in |
| Potassium Permanganate (KMnO₄) | Basic solution, 1 hour | nih.gov |
| m-CPBA | Organic solvent | researchgate.net |
| Selectfluor | Aqueous solvent, ambient temperature | organic-chemistry.org |
The primary hydroxyl group of the ethanol moiety is a key site for derivatization, readily undergoing reactions to form esters and amides. These modifications are fundamental in synthetic chemistry for introducing a vast array of functional groups.
Esterification can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. Amide derivatives can be synthesized through a multi-step process, for example, by converting the hydroxyl group to a leaving group, followed by substitution with an amine, or by forming an amino-ester intermediate which is then acylated.
Research on related benzimidazole structures demonstrates these pathways. For instance, N-acylhydrazone derivatives of 2-mercaptobenzimidazole (B194830) have been synthesized through initial S-alkylation with 1-bromotetradecane (B124005) and N-alkylation with ethyl-2-chloroacetate, showcasing the reactivity of the benzimidazole scaffold in forming ester-like linkages. researchgate.net The resulting ester can be subsequently converted to an acyl hydrazide and condensed with aldehydes to produce a diverse library of derivatives. researchgate.net
The side chain of this compound can participate in intramolecular or intermolecular cyclization reactions to generate novel fused heterocyclic systems. These reactions often involve the activation of the terminal hydroxyl group or the sulfur atom, followed by an attack on the benzimidazole ring or a reaction with a bifunctional reagent.
One strategy involves converting the hydroxyl group into a good leaving group, which can then be displaced by one of the benzimidazole nitrogen atoms to form a new ring. For example, in related systems, intramolecular alkylations of 2,4-disubstituted benzimidazoles have been used to create fused structures. nih.gov Oxidative cyclization is another powerful method. The oxidation of 2-(piperidin-1-yl)aniline using Caro's acid has been shown to produce a tetrahydropyrido[1,2-a]benzimidazole, demonstrating a pathway for fusing a saturated heterocyclic ring onto the benzimidazole core. nih.gov Although starting from a different precursor, the synthesis of 6-(1H-benzimidazol-2-yl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine derivatives illustrates the principle of building complex fused systems onto a benzimidazole-containing molecule. researchgate.net
Modifications on the Benzimidazole Ring System
The benzimidazole ring itself offers two primary sites for modification: the secondary amine nitrogen (N-1) and the aromatic benzene (B151609) ring.
The N-H proton of the imidazole (B134444) ring is acidic and can be readily removed by a base, generating an anion that serves as a potent nucleophile. This allows for a variety of N-alkylation and N-substitution reactions.
A common method involves reacting the benzimidazole derivative with an alkyl or benzyl (B1604629) halide in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net This reaction has been successfully applied to synthesize a series of N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives. researchgate.net The choice of solvent and base is critical for achieving good yields and selectivity. Other functionalized halides can also be employed to introduce more complex side chains. For example, benzimidazole has been alkylated at the N-1 position with ketonic Mannich bases, yielding 1-(3-oxopropyl)benzimidazoles. researchgate.net
Table 2: Examples of N-Alkylation Reactions on Benzimidazole Derivatives
| Alkylating Agent | Base | Product Type | Reference |
|---|---|---|---|
| Benzyl chloride/bromide | K₂CO₃ | N-benzyl benzimidazole | researchgate.net |
| Ketonic Mannich bases | N/A | 1-(3-oxopropyl)benzimidazole | researchgate.net |
The benzene portion of the benzimidazole core can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic properties of the entire molecule. The existing benzimidazole ring system influences the position of the incoming electrophile. Substituents on a benzene ring can be classified as either activating or deactivating, which affects the reaction rate and the orientation (ortho, meta, or para) of the substitution. libretexts.orgmsu.edu
In the context of 2-substituted benzimidazoles, further substitution typically occurs at the 5- and 6-positions of the benzene ring. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has been synthesized with substituents such as chlorine, ethoxy, or methoxycarbonyl groups at the 5- and/or 6-positions. nih.gov These modifications are generally introduced by starting with an appropriately substituted 1,2-phenylenediamine precursor before the cyclization step that forms the imidazole ring. nih.gov This pre-functionalization approach is often more efficient and regioselective than attempting direct substitution on the fused benzimidazole ring. msu.edu
Formation of Hybrid Chemical Architectures
The molecular framework of this compound serves as a versatile scaffold for the development of complex hybrid molecules. Its constituent benzimidazole ring, flexible thioether linkage, and reactive terminal hydroxyl group provide multiple points for derivatization. This allows for its integration with other pharmacologically significant moieties, leading to the creation of novel chemical architectures with potentially synergistic or unique biological activities. Strategies for forming these hybrid structures include the integration with quinazolinol systems, conjugation with five-membered heterocyclic rings like thiazole (B1198619) and triazole, and incorporation into oxazolidinone structures.
Integration with Quinazolinol Moieties
The synthesis of hybrid molecules combining benzimidazole and quinazolinone cores is an area of significant interest in medicinal chemistry. nih.govresearchgate.net While direct derivatization of this compound to incorporate a quinazolinol moiety is not extensively detailed in the reviewed literature, established synthetic routes for analogous quinazolinone-benzimidazole hybrids provide a clear blueprint for such transformations. These methods typically utilize 2-mercaptobenzimidazole as the starting benzimidazole component. nih.gov
A common strategy involves the S-alkylation of a quinazolinone derivative bearing a suitable leaving group with 2-mercaptobenzimidazole. For instance, 2-mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one can be coupled with 1,5-disubstituted 2-chloromethylbenzimidazoles to create a thioether-linked hybrid. nih.gov This general approach suggests that this compound could be first converted to a reactive intermediate, such as by tosylation or halogenation of the hydroxyl group, which could then be used to alkylate a quinazolinone scaffold.
Alternatively, the synthesis can proceed by reacting 2-mercaptobenzimidazole with a quinazoline (B50416) precursor. The synthesis of various benzimidazole-quinazoline hybrids has been reported, demonstrating the feasibility of linking these two heterocyclic systems. nih.govresearchgate.net These syntheses often result in compounds with potent antimicrobial activities against multidrug-resistant pathogens. nih.gov The thioether bridge is a common linking strategy, highlighting the importance of the sulfanyl (B85325) group in the benzimidazole precursor for building these complex molecules. nih.gov
Table 1: General Strategy for Quinazolinone-Benzimidazole Hybrid Synthesis
| Starting Benzimidazole Component | Quinazolinone Component | Linkage Strategy | Resulting Hybrid Structure |
|---|---|---|---|
| 2-Mercaptobenzimidazole Derivative | 2-Chloromethyl-quinazolinone Derivative | S-Alkylation | Thioether-linked Quinazolinone-Benzimidazole |
Conjugation with Thiazolyl and Triazole Systems
The flexible thioether linkage and the terminal hydroxyl group of this compound make it an attractive platform for conjugation with other heterocyclic systems like thiazole and triazole, which are known pharmacophores. ontosight.ai
Thiazole Conjugates:
A primary method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound. nih.govmdpi.combepls.comresearchgate.netresearchgate.net To conjugate this compound with a thiazole moiety, the parent molecule would first need to be functionalized to participate in this reaction. For example, the hydroxyl group could be oxidized to a carboxylic acid, which is then converted to a thioamide. Alternatively, the benzimidazole-2-thiol can be reacted with a phenacyl bromide derivative to form an intermediate, which is then reacted with thiosemicarbazide (B42300) and another phenacyl bromide in a one-pot reaction to yield benzimidazole-based thiazole derivatives. mdpi.com The synthesis of various imidazo[2,1-b]thiazole-benzimidazole conjugates has been reported, showcasing the chemical tractability of combining these rings. nih.govresearchgate.net
Triazole Conjugates:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. researchgate.netresearchgate.netdntb.gov.uacu.edu.egnih.gov This strategy can be readily adapted to create benzimidazole-triazole hybrids. The synthesis typically begins with the functionalization of a 2-mercaptobenzimidazole derivative to introduce either an alkyne or an azide (B81097) group. frontiersin.org
For instance, 2-mercaptobenzimidazole can be alkylated with propargyl bromide to introduce a terminal alkyne group, yielding 2-(prop-2-yn-1-ylthio)-1H-benzimidazole. frontiersin.org This alkyne-functionalized molecule can then be reacted with a variety of organic azides through a CuAAC reaction to produce a library of 1,2,3-triazole-linked benzimidazole hybrids. researchgate.netfrontiersin.org The hydroxyl group of this compound could be readily converted to an azide or could be ether-linked to a propargyl group, enabling its participation in click chemistry. This modular approach allows for the systematic exploration of different substituents on the triazole ring to optimize biological activity. nih.govmdpi.com
Table 2: Strategies for Thiazole and Triazole Conjugation
| Target Heterocycle | Synthetic Method | Required Modification of this compound | Key Reagents |
|---|---|---|---|
| Thiazole | Hantzsch Synthesis | Functionalization of the ethanol side chain to an α-haloketone or thioamide. | Thioamide or α-haloketone |
Incorporation into Oxazolidinone Structures
The fusion of the 2-(1H-benzimidazol-2-ylsulfanyl)ethyl moiety with an oxazolidinone ring creates a hybrid structure incorporating features of both pharmacophores. The synthesis of 3-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one has been successfully achieved, demonstrating a practical route to this class of compounds.
The synthetic pathway commences with the reaction of benzimidazole-2-thione with dichloroethylamine hydrochloride. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to neutralize the hydrochloride salt and facilitate the reaction. A phase-transfer catalyst, such as tetra-n-butylammonium bromide, may also be employed to enhance the reaction rate. The mixture is heated under reflux to drive the reaction to completion. Following the reaction, the product is isolated and purified using column chromatography.
The molecular structure of the resulting compound, C12H13N3O2S, has been confirmed by single-crystal X-ray diffraction. In the solid state, the oxazolidinone ring adopts an envelope conformation. The dihedral angle between the plane of the benzimidazole ring system and the mean plane of the 1,3-oxazolidin-2-one ring is approximately 69.85°. The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into chains.
Table 3: Synthesis of 3-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one
| Reactant 1 | Reactant 2 | Solvent | Base | Catalyst | Key Reaction Conditions | Product |
|---|
Advanced Characterization Methodologies for 2 1h Benzimidazol 2 Ylsulfanyl Ethanol and Derivatives
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of benzimidazole (B57391) derivatives, providing detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within 2-(1H-benzimidazol-2-ylsulfanyl)ethanol and its derivatives.
In ¹H NMR spectra of benzimidazole derivatives, the proton attached to the nitrogen (N-H) of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to its acidic nature and potential for hydrogen bonding. mdpi.comrsc.org The aromatic protons on the benzene (B151609) ring portion of the benzimidazole core generally resonate in the region of δ 7.1–7.8 ppm. mdpi.comrsc.org The specific splitting patterns of these aromatic protons can help determine the substitution pattern on the ring. For the this compound structure, the methylene (B1212753) protons of the ethanol (B145695) side chain (-S-CH₂-CH₂-OH) would be expected to appear as distinct signals, likely triplets, with the protons adjacent to the sulfur atom appearing at a different chemical shift than those adjacent to the hydroxyl group. For instance, in a related derivative, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, the S-CH₂ protons appear as a triplet at δ 3.57 ppm. researchgate.net
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The C2 carbon of the benzimidazole ring, positioned between the two nitrogen atoms and bonded to the sulfur, is characteristically deshielded and appears significantly downfield, often in the range of δ 147-151 ppm. mdpi.comrsc.org The aromatic carbons of the fused benzene ring typically show signals between δ 109 and δ 143 ppm. mdpi.comnih.gov The aliphatic carbons of the ethanol side chain would be found in the upfield region of the spectrum.
Detailed NMR data for a representative derivative, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, is presented below. mdpi.com
| Nucleus | Assignment | Chemical Shift (δ/ppm) | Multiplicity / Remarks |
|---|---|---|---|
| ¹H NMR | benzimidazole-NH | 12.52 | hump |
| CHO | 9.95 | s | |
| Ar-H | 7.10–7.88 | m | |
| J-couplings reported for aromatic protons. | |||
| ¹³C NMR | C=O | 192.2 | Aldehyde carbonyl |
| C=N (imidazole C2) | 147.1 | - | |
| C-N | 140.9, 143.7 | - | |
| Ar-C | 109.5–134.7 | Multiple signals |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides several characteristic absorption bands.
A broad absorption band corresponding to the O-H stretching vibration of the ethanol group is expected in the region of 3200–3600 cm⁻¹. The N-H stretching vibration of the imidazole ring gives rise to a band typically found between 3100 and 3400 cm⁻¹. mdpi.comnih.gov The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. mdpi.com A key diagnostic peak is the C=N stretching vibration from the imidazole ring, which is typically observed in the 1590–1620 cm⁻¹ region. mdpi.comnih.gov The presence of C=C stretching vibrations from the aromatic ring is confirmed by absorptions in the 1450–1600 cm⁻¹ range. nih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3200–3600 | O-H Stretch | Alcohol (-OH) | nih.gov |
| 3100–3400 | N-H Stretch | Imidazole (-NH) | mdpi.comnih.gov |
| >3000 | C-H Stretch | Aromatic | mdpi.comnih.gov |
| 1590–1620 | C=N Stretch | Imidazole | mdpi.comnih.gov |
| 1450–1600 | C=C Stretch | Aromatic Ring | nih.gov |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular weight of this compound is 194.26 g/mol . nih.gov In electron impact mass spectrometry (EI-MS), the mass spectrum of benzimidazole derivatives typically shows a prominent molecular ion peak (M⁺). journalijdr.comresearchgate.net
The fragmentation pathways of benzimidazole compounds are well-documented. journalijdr.comresearchgate.net Common fragmentation patterns include the cleavage of the side chain attached to the benzimidazole ring. researchgate.net For this compound, fragmentation would likely involve the loss of the ethanol side chain or parts of it, such as the loss of a CH₂OH radical. The benzimidazole ring itself can undergo fragmentation, often involving the sequential loss of hydrogen cyanide (HCN) molecules. researchgate.net For example, the mass spectrum of 2-phenyl-1H-benzo[d]imidazole shows a molecular ion peak at m/z 194, which is also the base peak. rsc.org The fragmentation of a related derivative, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, showed a molecular ion (M⁺) at m/z=263. researchgate.netnih.gov
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for verifying the purity of synthesized compounds and for separating mixtures, such as enantiomers of chiral derivatives.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions and assess the purity of the resulting products. nih.gov In the synthesis of benzimidazole derivatives, TLC is routinely employed to determine when the starting materials have been consumed and the product has formed. semanticscholar.org
The choice of the mobile phase (eluent) is critical for achieving good separation. A common solvent system for benzimidazole derivatives is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). nih.gov For instance, a mixture of ethyl acetate and n-hexane in a 3:5 ratio has been used. nih.gov Another reported system for different benzimidazole derivatives is a mixture of hexane (B92381), dichloromethane, and ethanol (2:6:2 v/v/v). semanticscholar.org After development, the spots on the TLC plate are typically visualized under UV light. nih.govsemanticscholar.org
While this compound itself is not chiral, many of its derivatives can be, necessitating methods for the separation of their enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for this purpose. nih.govresearchgate.net
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the enantioseparation of benzimidazole derivatives. researchgate.netnih.gov Columns like Chiralpak AD (amylose-based) and Chiralpak IB (cellulose-based) have proven effective. nih.govnih.gov The separation can be achieved under normal-phase or reversed-phase conditions. A typical normal-phase mobile phase consists of n-hexane and an alcohol like 2-propanol (e.g., 90:10, v/v). nih.gov Reversed-phase conditions might involve mixtures of acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and an aqueous buffer like ammonium (B1175870) acetate. nih.gov The selection of the mobile phase and column is crucial for achieving baseline resolution of the enantiomers. researchgate.net
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
|---|---|---|
| Column (CSP) | Chiralpak AD (amylose-based) nih.gov | Chiralpak IB (cellulose-based) nih.gov |
| Mobile Phase | n-hexane / 2-propanol (90:10, v/v) nih.gov | ACN / MeOH / 40 mM NH₄OAc nih.gov |
| Detection | UV, Fluorescence nih.gov | UV (254 nm) nih.gov |
| Application | Enantioseparation of dansylated benzimidazoles nih.gov | Enantioselective analysis of chiral imidazolines nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Benzimidazole (B57391) Core Modifications on Biological Activity
The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, offers multiple positions for substitution, primarily at the N-1, C-4, C-5, C-6, and C-7 positions. Modifications at these sites can profoundly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with target proteins.
Research indicates that substitutions on the benzene portion of the benzimidazole ring, particularly at the 5- and 6-positions, are critical for modulating biological activity. The introduction of various functional groups at these positions has been shown to enhance the efficacy against a range of targets, including microbial pathogens and cancer cell lines.
For example, the presence of electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, at the C-5 or C-6 position often leads to an increase in antimicrobial or anticancer activity. This is attributed to the altered electronic nature of the benzimidazole ring system, which can enhance binding affinity to target enzymes or receptors. Conversely, the introduction of electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can also result in potent compounds, suggesting that the optimal substitution is highly dependent on the specific biological target.
A key observation from various studies is that an unsubstituted N-H group in the imidazole ring is often crucial for activity. This proton can act as a hydrogen bond donor, forming a critical interaction with amino acid residues in the active site of a target protein. Alkylation or acylation at the N-1 position can sometimes lead to a decrease or complete loss of activity, although this is not a universal rule, as N-substituted analogs have also shown significant potency in certain contexts.
| Compound ID | Benzimidazole Core Substitution (R) | Biological Target | Activity (e.g., IC₅₀, µM) |
| A-1 | H (Unsubstituted) | Staphylococcus aureus | 12.5 |
| A-2 | 5-NO₂ | Staphylococcus aureus | 3.1 |
| A-3 | 5-Cl | Staphylococcus aureus | 6.25 |
| A-4 | 5-CH₃ | Staphylococcus aureus | 8.0 |
| A-5 | 5,6-diCl | Staphylococcus aureus | 1.5 |
This table presents hypothetical data for illustrative purposes, compiled from general findings on benzimidazole derivatives.
Role of the Sulfanyl (B85325) Linkage in Ligand-Target Interactions
The sulfanyl (thioether) linkage (–S–) at the C-2 position is a defining feature of this class of compounds. Its role extends beyond simply connecting the benzimidazole core to the side chain; it is an active participant in molecular interactions. The sulfur atom, with its lone pairs of electrons and its ability to engage in various non-covalent interactions, is often essential for the compound's biological activity.
Influence of Substituents on the Ethanol (B145695) and Connected Moieties on Potency and Selectivity
The 2-hydroxyethyl side chain (–CH₂CH₂OH) is a key pharmacophoric element. Its hydroxyl group can serve as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand to its target protein.
Systematic modifications of this side chain have provided valuable SAR insights:
Chain Length: Altering the length of the alkyl chain separating the sulfur atom from the hydroxyl group can significantly impact potency. In many cases, the two-carbon (ethyl) linker is found to be optimal. Shortening the chain to a single methylene (B1212753) group (–CH₂OH) or extending it to a propyl (–CH₂CH₂CH₂OH) or butyl chain often results in decreased activity. This suggests a specific spatial distance is required between the benzimidazole core and the terminal hydroxyl group for effective binding.
Terminal Group Modification: The terminal hydroxyl group is a frequent site of modification. Converting the alcohol to an ether, ester, or carboxylic acid can drastically alter the compound's activity. For instance, replacing the -OH with a carboxylic acid group (-COOH) introduces a negative charge at physiological pH, which could be beneficial if the target's active site contains a complementary positively charged residue. Conversely, esterification of the hydroxyl group increases lipophilicity, which can affect cell permeability and target engagement. The activity of these analogs helps to map out the binding site's requirements, indicating whether a hydrogen bond donor, acceptor, or charged group is preferred.
Branching: Introducing alkyl substituents on the ethyl chain can influence activity through steric effects. While often leading to a decrease in potency due to steric hindrance, in some cases, small substituents may enhance binding by occupying small hydrophobic pockets within the active site.
| Compound ID | Side Chain (R') | Biological Target | Activity (e.g., IC₅₀, µM) |
| B-1 | -S-CH₂CH₂OH | HeLa (Cervical Cancer) | 15.2 |
| B-2 | -S-CH₂OH | HeLa (Cervical Cancer) | 45.8 |
| B-3 | -S-CH₂CH₂CH₂OH | HeLa (Cervical Cancer) | 28.5 |
| B-4 | -S-CH₂CH₂O-acetyl | HeLa (Cervical Cancer) | > 50 |
| B-5 | -S-CH₂COOH | HeLa (Cervical Cancer) | 9.7 |
This table presents hypothetical data for illustrative purposes, compiled from general findings on benzimidazole derivatives.
Rational Design Strategies Derived from SAR Analysis
The collective SAR data provides a roadmap for the rational design of new, improved analogs of 2-(1H-benzimidazol-2-ylsulfanyl)ethanol. Key strategies that have emerged include:
Scaffold Optimization: Based on the target, the benzimidazole ring can be decorated with specific substituents, typically at the 5- and/or 6-positions, to maximize potency. For example, if a target has a well-defined hydrophobic pocket, introducing lipophilic groups like halogens or trifluoromethyl groups on the benzene ring could be a viable strategy.
Bioisosteric Replacement: While the sulfanyl linkage is often optimal, in cases where metabolism (e.g., oxidation to sulfoxide (B87167) or sulfone) is a concern, it can be replaced with other bioisosteric linkers. However, this must be done with caution, as it can significantly alter the compound's conformation and binding mode.
Side-Chain Functionalization: The terminal hydroxyl group of the ethanol moiety serves as a handle for introducing other functional groups to probe for additional interactions with the target protein. For instance, linking other pharmacophores to this position can lead to hybrid molecules with dual-action mechanisms.
Pharmacophore Modeling and Docking: Computational techniques, such as pharmacophore modeling and molecular docking, are invaluable tools. By building a model based on the known SAR, chemists can predict the activity of virtual compounds before undertaking their synthesis, thereby saving time and resources. Docking studies can help visualize the binding mode of these compounds within the active site of a target protein, explaining the observed SAR and guiding the design of new derivatives with improved binding affinity.
Biological Activity Investigations of 2 1h Benzimidazol 2 Ylsulfanyl Ethanol and Its Derivatives
Mechanistic Insights into Antimicrobial Action
Derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)ethanol have demonstrated a broad range of antimicrobial activities, targeting both bacteria and fungi. The structural framework of these compounds allows for modifications that can enhance their potency and spectrum of action.
Antibacterial Spectrum and Efficacy
Research into the antibacterial properties of this compound derivatives has revealed activity against a variety of bacterial species. While specific data on the parent compound is limited, studies on its structural analogs provide valuable insights into their potential efficacy.
For instance, a series of 2-substituted-1H-benzimidazole derivatives demonstrated potent activity against several Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, with Minimum Inhibitory Concentrations (MICs) reported to be lower than 0.016 µg/mL. nih.gov However, these compounds were found to be inactive against the Gram-positive bacterium Staphylococcus aureus. nih.gov In another study, newly synthesized 2-benzylthiomethyl-1H-benzimidazole derivatives showed significant antibacterial effects against both Staphylococcus aureus and Escherichia coli, with MIC values ranging from 140 to 320 µg/mL and 140 to 400 µg/mL, respectively.
Furthermore, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values less than 1 µg/mL. nih.gov The following table summarizes the antibacterial activity of some benzimidazole (B57391) derivatives, illustrating the potential of this class of compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazoles | P. aeruginosa, E. coli, S. typhi | < 0.016 | nih.gov |
| 2-benzylthiomethyl-1H-benzimidazoles | S. aureus | 140 - 320 | |
| 2-benzylthiomethyl-1H-benzimidazoles | E. coli | 140 - 400 | |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (including MRSA) | < 1 | nih.gov |
Antifungal Spectrum and Efficacy
The antifungal potential of benzimidazole derivatives has also been a key area of investigation. Various studies have highlighted their efficacy against a range of fungal pathogens. For example, certain 2- and 1,2-substituted benzimidazole derivatives have shown significant inhibitory activity against Candida species, with mean MIC values ranging from 104.6 µg/mL to 151.78 µg/mL. researchgate.net Another study on 2-substituted-1H-benzimidazole derivatives reported potent activity against Candida albicans with MICs below 0.016 µg/mL. nih.gov
The antifungal activity of these compounds is often influenced by the nature of the substituents on the benzimidazole ring. The table below presents a summary of the antifungal activity of selected benzimidazole derivatives.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2- and 1,2-substituted benzimidazoles | Candida spp. | 104.6 - 151.78 | researchgate.net |
| 2-substituted-1H-benzimidazoles | C. albicans | < 0.016 | nih.gov |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | C. albicans | 3.9 | nih.gov |
Inhibition of Specific Microbial Enzymes (e.g., tRNA (Guanine37-N1)-methyltransferase (TrmD))
A promising mechanism of antimicrobial action for benzimidazole-containing compounds is the inhibition of essential microbial enzymes. One such target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival. mdpi.com TrmD catalyzes the transfer of a methyl group to a specific position on tRNA, a process vital for protein synthesis. semanticscholar.org
Research on heterocyclic hybrids bearing both thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties has shown a high affinity for TrmD isolated from Pseudomonas aeruginosa. mdpi.com Molecular docking studies of these S-alkyl benzimidazole-thienopyrimidines have indicated their potential to act as TrmD inhibitors. mdpi.com This targeted inhibition of a key bacterial enzyme represents a significant avenue for the development of novel antibacterial agents with a specific mechanism of action, potentially circumventing existing resistance pathways.
Modulation of Bacterial Resistance Mechanisms
The rise of antibiotic resistance necessitates the development of compounds that can either overcome existing resistance mechanisms or act as adjuvants to restore the efficacy of current antibiotics. nih.gov While direct evidence for this compound in modulating bacterial resistance is scarce, the broader class of benzimidazole derivatives has shown some potential in this area.
Enzymatic modification of drugs is a common resistance mechanism employed by bacteria. nih.gov Compounds that can inhibit these modifying enzymes could serve as valuable adjuvants. The investigation into benzimidazole derivatives as inhibitors of such enzymes is an ongoing area of research. By targeting specific bacterial pathways or enzymes that are not the primary targets of conventional antibiotics, these compounds could offer a strategy to combat resistant strains.
Exploration of Antiproliferative and Anticancer Properties
In addition to their antimicrobial activities, this compound and its derivatives have been explored for their potential as anticancer agents. The benzimidazole core is a key pharmacophore in several clinically used anticancer drugs.
Inhibition of Cancer Cell Proliferation
Numerous studies have demonstrated the ability of benzimidazole derivatives to inhibit the proliferation of various cancer cell lines. For example, a series of 2-((benzimidazol-2-yl)thio)-1-arylethan-1-ones, which are structurally related to this compound, exhibited good to moderate anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-468. mdpi.com One of the most potent compounds in this series, compound 5k, showed an IC50 value of 19.90 ± 1.37 µM, which was more potent than the reference drug 5-fluorouracil (B62378) (IC50 = 41.26 ± 3.77 µM). mdpi.com
Other studies have reported the cytotoxic effects of benzimidazole derivatives on various cancer cell lines, including human colorectal cancer (HT-29), breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). nih.govresearchgate.netekb.eg For instance, certain bis(benzimidazol-2-yl) amines displayed high antiproliferative activity against MDA-MB-231 cells, with IC50 values in the range of 0.006 - 1.48 μM. researchgate.net The table below showcases the antiproliferative activity of selected benzimidazole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((benzimidazol-2-yl)thio)-1-arylethan-1-ones | MDA-MB-468 | 19.90 ± 1.37 | mdpi.com |
| bis(benzimidazol-2-yl) amines | MDA-MB-231 | 0.006 - 1.48 | researchgate.net |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | MDA-MB-231 | 16.38 - >100 | nih.gov |
| 2-substituted-1H-benzimidazoles | HeLa | 0.013 - 0.015 | nih.gov |
Target Identification and Pathway Modulation
Research into benzimidazole derivatives has identified several key protein targets and signaling pathways through which these compounds exert their therapeutic effects. Notably, enzymes such as Cathepsin K and Protein Tyrosine Phosphatase 1B (PTP1B) have been explored as targets for this class of compounds.
Cathepsin K Inhibition
Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. nih.gov It plays a critical role in degrading type I collagen, the main organic component of the bone matrix. nih.gov Inhibition of Cathepsin K is therefore a significant therapeutic strategy for treating diseases characterized by excessive bone loss, such as osteoporosis. nih.govmdpi.com Pharmacological inhibition of this enzyme reduces bone resorption, and several Cathepsin K inhibitors have been investigated in preclinical and clinical trials for bone and joint diseases. nih.govmdpi.com While various chemical scaffolds have been developed as Cathepsin K inhibitors, the benzimidazole structure represents a potential framework for designing new modulators of this enzyme. mdpi.com
PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prominent therapeutic target for type II diabetes and obesity. nih.gov A growing body of evidence also suggests a role for PTP1B in alcoholic liver disease (ALD), with studies showing its upregulation in liver biopsies of patients with alcoholic hepatitis. escholarship.org Potent and nonpeptidic benzimidazole sulfonamide derivatives have been developed as inhibitors of PTP1B. nih.gov Research has demonstrated that pharmacological inhibition of PTP1B can mitigate liver injury, inflammation, and steatosis in animal models of ALD, highlighting the therapeutic potential of targeting this enzyme with benzimidazole-based compounds. escholarship.org
Enzyme Inhibition Studies and Therapeutic Potential
The therapeutic versatility of the benzimidazole scaffold is largely due to its ability to inhibit a variety of enzymes crucial to disease pathways. benthamdirect.combiotech-asia.org The structural flexibility of benzimidazole allows for modifications that can lead to potent and selective inhibitors for specific enzyme targets. biotech-asia.org
Beyond Cathepsin K and PTP1B, derivatives of 2-mercaptobenzimidazole (B194830) have been investigated for their inhibitory action against other enzymes. For instance, a novel series of benzimidazole derivatives has been shown to be potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and pain pathways. nih.gov The most effective compounds in this series exhibited IC50 values in the low nanomolar range. nih.gov Thiosemicarbazone derivatives of benzimidazole have also displayed a wide array of biological activities, including enzyme inhibition. mdpi.com These extensive studies underscore the potential of the benzimidazole core structure in developing targeted enzyme inhibitors for a range of therapeutic applications, from inflammatory diseases to metabolic disorders and beyond. nih.govnih.gov
Table 1: Enzyme Inhibition by Benzimidazole Derivatives
| Compound Class | Target Enzyme | Potency (IC50) | Therapeutic Potential |
|---|---|---|---|
| Benzimidazole Sulfonamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Low nanomolar range | Type II Diabetes, Obesity, Alcoholic Liver Disease |
| Novel Benzimidazoles (e.g., AGU654) | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 0.27 - 7.0 nM | Inflammation, Pain, Fever |
| Various Derivatives | Cathepsin K | Not specified | Osteoporosis, Osteoarthritis |
| 2-substituted Benzimidazoles | Cyclo-oxygenase-2 (COX-2) | 0.13 - 0.27 µM | Inflammation |
Other Investigated Biological Activities
In addition to specific enzyme inhibition, derivatives of this compound have been explored for a variety of other biological effects, including anti-inflammatory, analgesic, and anti-protozoal activities. researchgate.net
Anti-inflammatory and Analgesic Activity
The benzimidazole scaffold is a recognized pharmacophore for creating anti-inflammatory and analgesic agents. nih.govnih.gov Numerous studies have described the synthesis of benzimidazole derivatives and their subsequent evaluation for these properties. nih.govscialert.net For example, N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives showed encouraging anti-inflammatory activity, with some compounds exhibiting 23.88% to 37.31% inhibition in carrageenan-induced paw edema models. nih.gov Other studies on novel pyrazole (B372694) derivatives of benzimidazole also reported significant analgesic and anti-inflammatory effects. scialert.net Furthermore, benzimidazole derivatives that act as potent and selective inhibitors of enzymes like mPGES-1 and COX-2 have been shown to alleviate inflammation and inflammatory pain in preclinical models. nih.govekb.eg
Anti-protozoal Activity
Derivatives of 2-mercaptobenzimidazole have demonstrated significant anti-protozoal activity. researchgate.net A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against the protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.netnih.gov The experimental results showed strong activity for all tested compounds, with IC50 values in the nanomolar range. nih.gov Notably, the activity of these compounds was reported to be superior to that of metronidazole, a commonly used anti-parasitic drug. researchgate.netnih.gov
Table 2: Investigated Anti-protozoal Activity of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives
| Target Protozoa | Activity Level | Comparison |
|---|---|---|
| Trichomonas vaginalis | Strong (IC50 in nM range) | Better than Metronidazole |
| Giardia intestinalis | Strong (IC50 in nM range) | Better than Metronidazole |
| Entamoeba histolytica | Strong (IC50 in nM range) | Better than Metronidazole |
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
A review of scientific literature indicates a lack of specific molecular docking studies published for 2-(1H-benzimidazol-2-ylsulfanyl)ethanol. While numerous studies perform docking simulations on other benzimidazole (B57391) derivatives to predict their binding affinity and interaction with various biological targets like enzymes and receptors, specific data detailing the binding modes, interaction energies, or key amino acid residues for this particular compound are not available.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformation
There are no specific molecular dynamics (MD) simulations for this compound reported in the available literature. MD simulations are crucial for assessing the stability of a ligand-protein complex over time and understanding the conformational changes that may occur upon binding. Such studies for this compound would be necessary to validate any initial docking results and to provide a more dynamic picture of its interaction with a potential biological target.
Lipophilicity and Bioavailability Predictions (e.g., LLE calculations)
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It is commonly expressed as the logarithm of the partition coefficient (log P), which measures a compound's distribution between an oily (n-octanol) and an aqueous phase. Computational methods are frequently used to predict this value.
For this compound, a predicted log P value has been calculated using the XLogP3 algorithm. The computed XLogP3 value is 1.4, suggesting a moderate level of lipophilicity. nih.gov This value falls within a range often considered favorable for oral bioavailability, as it suggests a balance between aqueous solubility and lipid membrane permeability. researchgate.net However, this is a purely computational prediction, and experimental verification is required.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Lipophilicity (log P) | 1.4 | XLogP3 (Computed) nih.gov |
| Polar Surface Area | 74.2 Ų | Cactvs (Computed) nih.gov |
| Molecular Weight | 194.26 g/mol | PubChem 2.2 (Computed) nih.gov |
Electronic Structure Calculations and Reactivity Predictions
Specific electronic structure calculations, such as those using Density Functional Theory (DFT), for this compound are not found in the reviewed literature. Such studies would provide insight into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is valuable for predicting the compound's chemical reactivity, stability, and potential sites for metabolic transformation.
Future Directions and Research Perspectives
Development of Novel Synthetic Pathways
While the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)ethanol and its analogs is established, future research will likely focus on developing more efficient, economical, and environmentally friendly synthetic routes. The typical synthesis involves reacting 2-mercaptobenzimidazole (B194830) with an alkylating agent like 2-chloroethanol (B45725). ontosight.ai However, advancements in synthetic methodology offer opportunities for improvement.
Future explorations may include:
Catalyst Innovation: Employing novel catalysts to improve reaction times, yields, and selectivity. For instance, recent work on other benzimidazoles has utilized Fe/S catalytic redox condensation, which could be adapted. arabjchem.org
Microwave-Assisted Synthesis: This technique has been successfully used for other 2,5-disubstituted benzimidazoles to accelerate reaction rates and improve yields, offering a greener alternative to conventional heating. nih.gov
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for producing lead compounds.
Rearrangement Reactions: Investigating acid-catalyzed rearrangement pathways from precursor molecules, such as quinoxalin-2(1H)-ones, could provide alternative and innovative routes to the core benzimidazole (B57391) structure. arabjchem.org
A comparative look at synthetic strategies for related benzimidazole derivatives highlights the potential for innovation.
| Starting Materials | Reagents & Conditions | Product Type | Reference |
| o-phenylenediamine (B120857), mercaptoacetic acid | Reflux, then cyclization with chloroacetic acid | Fused benzimidazole derivatives | arabjchem.org |
| 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde (B137897) | DMSO, K₂CO₃, Reflux | 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde | mdpi.com |
| 2-methyl-1H-benzo[d]imidazole, aryl halides | Strong base (e.g., KOH), EtOH | 1,2-disubstituted benzimidazoles | nih.gov |
| o-phenylenediamine, substituted aldehydes | Na₂S₂O₅, Microwave-assisted | 2,5-disubstituted benzimidazoles | nih.gov |
Advanced Pharmacological Profiling and Target Validation
The benzimidazole nucleus is present in compounds with a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgnih.gov For this compound, a critical future direction is to move beyond preliminary screening and conduct advanced pharmacological profiling to precisely identify its mechanism of action and validate its molecular targets.
Key research initiatives should include:
Mechanism of Action Studies: If preliminary screens show anticancer activity, for example, detailed studies are needed to determine if the compound acts as a topoisomerase inhibitor, a PARP inhibitor, or a kinase inhibitor, all of which are known mechanisms for benzimidazole derivatives. nih.govnih.gov
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) to identify the specific protein(s) that this compound binds to.
Selectivity Profiling: Assessing the compound's activity against a broad panel of related targets (e.g., a kinome scan) to determine its selectivity. High selectivity is often crucial for minimizing off-target effects. For instance, studies on related compounds have focused on selectivity for the COX-2 enzyme over COX-1 for anti-inflammatory effects. nih.gov
Biomarker Discovery: Identifying biomarkers that predict sensitivity or resistance to the compound in different cell lines or patient populations, paving the way for personalized medicine approaches.
Combination Therapies and Synergistic Effects
To enhance therapeutic efficacy and overcome potential drug resistance, a significant area of future research is the evaluation of this compound in combination with other therapeutic agents. The benzimidazole class has already shown promise in synergistic applications. biotech-asia.org
Future studies could investigate combinations with:
Conventional Chemotherapeutics: Benzimidazole derivatives have demonstrated synergistic effects when combined with platinum-based drugs like cisplatin (B142131) and kinase inhibitors such as sorafenib. biotech-asia.org Similar studies could reveal if this compound can enhance the efficacy of standard anticancer drugs.
Targeted Therapies: Combining it with other targeted agents to inhibit multiple oncogenic pathways simultaneously. For example, a phase II clinical trial tested the benzimidazole derivative Pracinostat with azacytidine for acute myeloid leukemia. nih.gov
Antibiotics: In the context of infectious diseases, related imidazole (B134444) compounds have been shown to work synergistically with conventional antibiotics to disperse bacterial biofilms and resensitize multidrug-resistant strains like MRSA. nih.gov Exploring this potential for this compound could open new avenues in combating antibiotic resistance.
Exploration of New Biological Applications
The structural versatility of the benzimidazole scaffold suggests that this compound could have biological activities beyond those initially screened. rsc.org A systematic exploration of new therapeutic areas is a logical next step.
Potential new applications to investigate include:
Antiparasitic Activity: Derivatives of 2-mercaptobenzimidazole have shown potent antiprotozoal activity against parasites like Trichomonas vaginalis and Giardia intestinalis, in some cases exceeding the efficacy of the standard drug metronidazole. researchgate.net The anthelmintic properties of benzimidazoles like albendazole (B1665689) are well-established, and new derivatives are being explored for activity against parasites such as Trichinella spiralis. wikipedia.orgnih.gov
Antifungal Properties: Benzimidazole-based compounds have been developed as potent antifungal agents that can combat strains like Candida albicans and Cryptococcus neoformans. nih.govnih.gov The specific structural features of this compound may confer unique antifungal capabilities.
Antiviral Efficacy: Certain benzimidazole derivatives have been identified as promising inhibitors of the Hepatitis C virus (HCV) and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov
Neurodegenerative Diseases: Given the diverse targets of benzimidazoles, exploring their potential to modulate pathways involved in neurodegenerative disorders is a novel and exciting research frontier.
Computational Chemistry in Lead Optimization
Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the hit-to-lead optimization process. mdpi.com For this compound, these methods can be used to design new analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Key computational approaches include:
Molecular Docking and Dynamics: These simulations can predict how the compound and its derivatives bind to specific protein targets. This information can guide the design of new molecules with enhanced binding affinity and interaction profiles. Such studies have been successfully used to identify benzimidazole-oxothiazolidine derivatives as potential inhibitors of M. tuberculosis transcription. nih.govgjpb.de
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This can be used to predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. This allows for the early identification and removal of compounds likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.
Virtual Screening: Structure-based or ligand-based virtual screening of large chemical libraries can identify new scaffolds or derivatives that bind to a validated target, expanding the chemical space for exploration. mdpi.com
The table below summarizes computational methods and their application in the optimization of benzimidazole-based compounds.
| Computational Method | Application | Research Example | Reference |
| Molecular Docking | Predict binding modes and energies to a target protein. | Identifying potential M. tuberculosis transcription inhibitors. | gjpb.de |
| Molecular Dynamics | Simulate the dynamic interactions between a ligand and its protein target over time. | Screening affinity of benzimidazolic ligands with fungal enzymes. | mdpi.com |
| MMGBSA | Calculate binding free energies to rank potential inhibitors. | Screening affinity of benzimidazolic ligands with fungal enzymes. | mdpi.com |
| QSAR | Predict biological activity based on chemical structure. | Guiding ligand-based hit compound optimization for various targets. | mdpi.com |
| Electronic Structure Calculations | Describe detailed molecular structures and electronic absorption spectra. | Characterizing novel metal complexes of benzimidazole derivatives. | royalsocietypublishing.org |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(1H-benzimidazol-2-ylsulfanyl)ethanol, and how can reaction conditions be optimized for higher yields?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1H-benzimidazole-2-thiol with chloroethanol or its derivatives under reflux in polar solvents like ethanol or DMF. Optimization includes controlling stoichiometry, reaction time (e.g., 2–4 hours), and temperature (70–90°C). Post-reaction purification via recrystallization (methanol/water mixtures) or column chromatography is critical to isolate the product .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR confirms the benzimidazole core and sulfanyl-ethanol linkage (e.g., δ ~4.3 ppm for –SCH2– and δ ~3.7 ppm for –CH2OH). IR spectroscopy identifies –OH (~3200–3500 cm⁻¹) and C–S (~600–700 cm⁻¹) stretches. TLC (chloroform:methanol, 7:3) monitors reaction progress, while HPLC ensures purity (>95%). Mass spectrometry (ESI-MS) provides molecular ion confirmation .
Q. How can researchers address low solubility in aqueous media during biological assays?
- Use co-solvents like DMSO (≤5% v/v) or employ derivatization strategies (e.g., acetylation of the hydroxyl group) to enhance solubility. Micellar systems (e.g., polysorbate-80) or liposomal encapsulation are alternatives for in vitro studies .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
- The –OH and benzimidazole N–H groups participate in intermolecular hydrogen bonds, forming motifs like R₂²(8) (graph-set notation). These interactions affect melting points, solubility, and stability. X-ray crystallography (SHELXL/ORTEP-III) and Hirshfeld surface analysis reveal packing efficiencies and potential polymorphic behavior .
Q. What strategies are effective for designing bioactivity-enhanced derivatives while retaining the benzimidazole-sulfanyl core?
- Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the benzimidazole 5/6 positions or modify the ethanol moiety to hydrazide/acetylated forms. Structure-activity relationship (SAR) studies show that 4-amino-6-(benzimidazolylsulfanyl)benzodinitriles exhibit improved antifungal activity .
Q. How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be resolved during refinement?
- Use SHELXL’s constraints for disordered regions and validate via PLATON (ADDSYM/CHECKCIF). For high thermal motion, apply anisotropic displacement parameters. Cross-validate hydrogen-bond geometries with Mercury CSD to ensure consistency with Etter’s rules .
Q. What in vitro models are suitable for evaluating anti-inflammatory or antimicrobial activity of derivatives?
- Anti-inflammatory : COX-2 inhibition assays (ELISA) and LPS-induced cytokine (IL-6, TNF-α) suppression in RAW 264.7 macrophages. Antimicrobial : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram+) and Klebsiella pneumoniae (Gram–), with MIC/MBC determination .
Q. How can researchers reconcile contradictory data in synthetic yields or bioactivity across studies?
- Conduct reproducibility tests under standardized conditions (e.g., solvent purity, catalyst source). Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., reaction pH, temperature gradients). Cross-validate bioactivity with orthogonal assays (e.g., time-kill curves vs. disk diffusion) .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Gaussian (DFT calculations) optimizes geometries and computes Fukui indices for electrophilic/nucleophilic sites. AutoDock Vina models binding affinities to biological targets (e.g., fungal CYP51). Molecular dynamics (GROMACS) simulates solvent interactions .
Methodological Guidelines
- Crystallography : Use SHELXTL for structure solution and CCDC Mercury for visualization. Validate with CIF-check tools to meet IUCr standards .
- Bioassays : Include positive controls (e.g., fluconazole for antifungal studies) and adhere to OECD guidelines for cytotoxicity testing .
- Data Analysis : Apply GraphPad Prism for statistical modeling and CrystalExplorer for hydrogen-bond network analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
